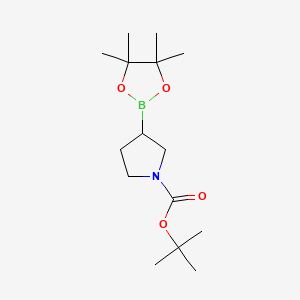

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (CAS: 1312712-22-3) is a boronic ester derivative featuring a pyrrolidine core substituted with a pinacol boronate group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₅H₂₈BNO₄ (MW: 297.20 g/mol) . The compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce pyrrolidine moieties into complex molecules, particularly in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADHEMOTVPFRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671664 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312712-22-3 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cuprate-Mediated 1,4-Addition and Functionalization

The cuprate-mediated approach begins with enantiopure enone 10 , which undergoes a stereoselective 1,4-addition with an aryl cuprate reagent to form adduct 11 in 84% yield . Subsequent reduction using borane in tetrahydrofuran (THF) generates intermediate 11a , followed by deprotection of tert-butyldimethylsilyl (TBS) ethers to yield diol 12 (52% over two steps). Oxidation with ruthenium trichloride (RuCl₃) produces a diacid intermediate, which is deprotected with trifluoroacetic acid (TFA) to yield the final product. This method ensures high stereochemical fidelity but requires stringent control over reaction conditions to prevent epimerization .

Rhodium-Catalyzed 1,4-Addition with Boronic Esters

A rhodium(I)-catalyzed 1,4-addition strategy employs boronic ester 17 , synthesized from precursor 13 in four steps . The rhodium catalyst enables efficient coupling of the boronate moiety to the pyrrolidine scaffold, achieving yields comparable to cuprate methods. Key advantages include milder reaction conditions and compatibility with sensitive functional groups. However, the need for specialized ligands and elevated temperatures (60–80°C) may limit scalability .

Palladium-Catalyzed C-H Activation-Arylation

This innovative method utilizes palladium-catalyzed C-H activation to directly functionalize the pyrrolidine ring. Starting with N-Boc-D-proline, amide 30 is subjected to aryl iodide 31 under Pd(OAc)₂ catalysis, yielding intermediate 29 in 45% yield . Epimerization under basic conditions (1N NaOH) ensures stereochemical uniformity, while subsequent esterification with tert-butyl 2,2,2-trichloroacetimidate (TBTA) affords protected intermediate 28a (70% yield). Global deprotection with TFA delivers the target compound. This approach reduces synthetic steps but requires optimization to improve yields .

Racemic Diastereoselective Synthesis via Bromination and Coupling

A racemic route involves bromination of enone 21 using N-bromosuccinimide (NBS) to form 22 (80% yield), followed by Suzuki-Miyaura coupling with boronic acid 23 (Scheme 4) . Reduction of the resulting alkene over palladium on carbon (Pd/C) and Boc protection yields racemic 25 , which is epimerized to the desired diastereomer using sodium methoxide. While this method avoids chiral resolution, the racemic nature necessitates additional purification steps to isolate enantiopure product .

Sonogashira Coupling and Triazole Formation

For derivatives requiring alkyne functionalities, Sonogashira coupling of iodide 23a with trimethylsilylacetylene (TMSA) produces alkyne 35a (66% yield) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with trimethylsilyl azide (TMSN₃) forms triazole 36a (65% yield), which is deprotected to yield the final compound. This method expands the utility of the boronate ester in click chemistry applications but introduces complexity in handling moisture-sensitive intermediates .

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cuprate Addition | Aryl cuprate, RuCl₃ | 52–84 | High stereoselectivity | Multi-step protection/deprotection |

| Rhodium Catalysis | Rh(I) catalysts | 45–61 | Functional group tolerance | High catalyst costs |

| C-H Activation | Pd(OAc)₂, TBTA | 45–70 | Reduced synthetic steps | Moderate yields |

| Racemic Synthesis | NBS, Pd/C | 50–80 | Avoids chiral resolution | Requires epimerization |

| Sonogashira Coupling | TMSA, CuI | 65–92 | Versatile for derivatization | Sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Palladium Catalysts: Often used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Synthesis Applications

-

Intermediate in Organic Synthesis :

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of other complex organic molecules. Its boronate group allows for reactions such as Suzuki coupling and other cross-coupling reactions that are essential in the formation of carbon-carbon bonds . -

Synthesis of Bioactive Compounds :

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been involved in the preparation of pyridine derivatives that exhibit biological activity. This includes compounds that may serve as potential drug candidates against various diseases .

Medicinal Chemistry Applications

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors :

Recent studies have explored the use of this compound as a scaffold for developing GSK-3β inhibitors. These inhibitors are being investigated for their potential in treating neuroinflammatory conditions and other diseases related to dysregulated glycogen metabolism . The incorporation of the boronate moiety enhances the binding affinity to the target enzyme. -

Anticancer Agents :

The compound's derivatives have shown promise in anticancer research. By modifying the pyrrolidine structure and introducing various substituents, researchers aim to enhance potency and selectivity against cancer cell lines .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate involves its ability to form boronic ester bonds. These bonds are stable yet reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Key Characterization Data :

- Synthesis : The compound is synthesized via catalytic hydrogenation of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate using Pd/C or Rh/C catalysts, achieving yields up to 82% .

- NMR : ¹H NMR (500 MHz, C₆D₆) exhibits signals for pyrrolidine protons (δ 3.74–3.32) and tert-butyl groups (δ 1.47, 0.98). The carbon directly bonded to boron is undetected in ¹³C NMR due to quadrupole relaxation effects .

- Applications: Serves as a precursor for nNOS inhibitors and anti-cancer agents .

Comparison with Similar Compounds

The following table compares structural analogs, focusing on synthesis methods, yields, stereochemical outcomes, and applications:

Structural and Functional Differences

Pyrrolidine vs. Pyrrolidine derivatives (e.g., the target compound) offer greater ring strain, enhancing reactivity in cross-coupling reactions .

Steric and Electronic Effects :

- Trimethylsilyl-substituted analogs (e.g., compound 2ab in ) show reduced electrophilicity at the boron center, slowing hydrolysis but improving stability under acidic conditions .

- Exocyclic alkenes (e.g., compound from ) enable conjugate addition pathways unavailable to saturated analogs .

Synthetic Challenges :

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (CAS No. 1312712-22-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on available research.

- Molecular Formula : C₁₅H₂₈BNO₄

- Molecular Weight : 297.20 g/mol

- IUPAC Name : tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrolidine-1-carboxylate

- Storage Conditions : Store in an inert atmosphere at -20°C to maintain stability.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with boron-containing reagents under controlled conditions. The exact methodologies may vary depending on the desired purity and yield.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of dioxaborolane compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine have demonstrated efficacy against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Anticancer Efficacy

A study conducted on the effects of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into antimicrobial agents targeting resistant strains .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈BNO₄ |

| Molecular Weight | 297.20 g/mol |

| Anticancer Activity | Induces apoptosis in MCF-7 |

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus |

| Neuroprotective Effects | Reduces oxidative stress |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation or hydrogenation of precursor heterocycles. For example, describes a hydrogenation method using tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate with 10% Pd/C in ethanol, yielding the saturated pyrrolidine derivative in 82% yield. This method is scalable (1 g scale, 73% yield with 5% Rh/C). Key parameters include catalyst loading, solvent choice (ethanol or DMSO), and reaction time (16–20 hours). Post-synthesis purification via flash chromatography is recommended .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Characterization involves multinuclear NMR (¹H, ¹³C, ¹¹B), HRMS, and IR spectroscopy. highlights challenges in detecting boron-bound carbons via ¹³C NMR due to quadrupolar relaxation effects. High-temperature NMR (e.g., in DMSO-d₆) resolves rotational isomerism, as seen in , where two isomers were observed in a 53:47 ratio. HRMS (e.g., molecular ion at m/z 340.2671) and TLC (Rf = 0.44 in 10% acetic acid/hexane) are critical for purity assessment .

Q. What are the typical applications of this boronic ester in organic synthesis?

- Methodological Answer : The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions ( ) for constructing C–C bonds. For instance, demonstrates its use in photoredox-mediated radical additions to synthesize γ-amino boronic esters. The boronic ester group also enables late-stage functionalization in PROTACs (e.g., ) and bioactive molecules like GSK-3β inhibitors ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical outcomes in cross-coupling reactions involving this boronic ester?

- Methodological Answer : Stereocontrol requires careful selection of ligands, solvents, and catalysts. For example, emphasizes the role of Pd(dppf)Cl₂ in aryl-alkyl couplings. In , chiral ligands and polar aprotic solvents (e.g., DMSO) enhanced diastereomeric ratios (66:34). Computational modeling (DFT) can predict transition states to guide ligand design. Reaction monitoring via LC-MS or in situ IR is advised to track intermediates .

Q. What strategies mitigate boron-specific challenges (e.g., protodeboronation or oxidative instability) during synthesis?

- Methodological Answer :

- Protodeboronation : Use anhydrous conditions and avoid protic acids. Cs₂CO₃ or K₃PO₄ as bases in coupling reactions reduces side reactions ( ).

- Oxidative Stability : Store the compound under inert atmosphere (N₂/Ar) at –20°C. Additives like BHT (butylated hydroxytoluene) stabilize boronates during photoredox reactions ( ).

- Purification : Avoid silica gel with acidic sites; use neutral alumina or reverse-phase columns .

Q. How does the compound’s conformation impact its reactivity in radical or polar cyclization cascades?

- Methodological Answer : The pyrrolidine ring’s puckering and boron geometry influence radical addition pathways. shows that steric hindrance from the tert-butyl group directs radical addition to the less-hindered position, favoring cyclobutane formation. Computational studies (e.g., NBO analysis) can map electron density distribution to predict regioselectivity. Temperature-controlled NMR ( ) helps correlate rotamer populations with reactivity .

Q. What are the limitations of using this boronic ester in macrocyclization or PROTAC synthesis?

- Methodological Answer :

- Macrocyclization : Steric bulk from the tert-butyl group may hinder intramolecular coupling. suggests using flexible linkers (e.g., PEG chains) to alleviate strain.

- PROTACs : Boronate hydrolysis in aqueous media can reduce efficiency. recommends prodrug strategies or stabilizing formulations (e.g., liposomal encapsulation). Kinetic studies (HPLC monitoring) are critical to optimize reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.